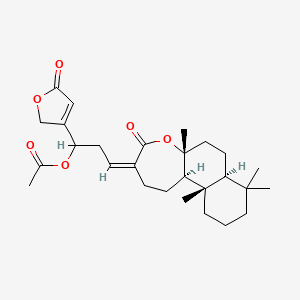

Luffalactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H38O6 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

[(3Z)-3-[(5aR,7aS,11aS,11bR)-5a,8,8,11a-tetramethyl-4-oxo-2,6,7,7a,9,10,11,11b-octahydro-1H-naphtho[2,1-b]oxepin-3-ylidene]-1-(5-oxo-2H-furan-3-yl)propyl] acetate |

InChI |

InChI=1S/C27H38O6/c1-17(28)32-20(19-15-23(29)31-16-19)9-7-18-8-10-22-26(4)13-6-12-25(2,3)21(26)11-14-27(22,5)33-24(18)30/h7,15,20-22H,6,8-14,16H2,1-5H3/b18-7-/t20?,21-,22+,26-,27+/m0/s1 |

InChI Key |

BSARVZIOEONVEM-OEOQLVHRSA-N |

Isomeric SMILES |

CC(=O)OC(C/C=C\1/CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(OC1=O)C)(C)C)C)C4=CC(=O)OC4 |

Canonical SMILES |

CC(=O)OC(CC=C1CCC2C3(CCCC(C3CCC2(OC1=O)C)(C)C)C)C4=CC(=O)OC4 |

Synonyms |

luffalactone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Luffalactone

Luffalactone is a secondary metabolite produced by certain marine organisms, primarily sponges. Its discovery and subsequent isolation have paved the way for further scientific investigation.

Identification of this compound-Producing Marine Organisms

The primary sources of this compound identified to date are marine sponges belonging to the genus Luffariella. mdpi.comacs.orgresearchgate.net Specifically, the species Luffariella variabilis and Luffariella geometrica are known producers of this compound. mdpi.comacs.orgsci-hub.seresearchgate.net These sponges are part of the Demospongiae class, which are known for producing a rich diversity of secondary metabolites. sealifebase.sersc.org

| Sponge Genus | Associated Species |

| Luffariella | Luffariella variabilis mdpi.comresearchgate.net |

| Luffariella geometrica acs.orgresearchgate.net |

Geographic and Habitat Distribution of Source Organisms

The sponges that produce this compound are found in various marine environments. Luffariella variabilis has been documented in the Western Central Pacific, including locations such as Indonesia and Palau. sealifebase.se It is a sessile organism, typically found at depths ranging from 15 to 238 meters in tropical climates. sealifebase.se Luffariella geometrica has been collected from Australian waters. researchgate.netmdpi.com The broader genus Luffariella is widely distributed throughout the Indo-Pacific region, with a significant presence on the Great Barrier Reef. jcu.edu.aunus.edu.sg

Factors Influencing Metabolite Variation in Natural Sources

The production and concentration of this compound and other secondary metabolites in marine sponges can be influenced by a variety of factors. These include both environmental and biological variables.

Environmental factors such as geographic location, water temperature, salinity, light intensity, and nutrient availability can impact the metabolic output of sponges. wikipedia.orgfrontiersin.org For instance, variations in the chemical composition of Luffariella variabilis have been observed in different collection sites. sci-hub.sersc.org The depth at which a sponge resides can also play a role, as it affects light penetration and pressure, which in turn can influence the enzymatic processes involved in metabolite synthesis. frontiersin.org

Biological factors, including the presence of symbiotic microorganisms, can also affect the chemical profile of a sponge. wikipedia.org It is hypothesized that some secondary metabolites found in sponges may actually be produced by these symbiotic organisms. nih.gov Competition for space and predation pressure can also induce the production of these compounds as a defense mechanism. frontiersin.orgnih.gov Studies on Luffariella variabilis have noted significant variation in the secondary metabolite composition among different specimens, suggesting a complex interplay of genetic and environmental influences. sci-hub.se

Advanced Extraction Techniques for this compound from Marine Biota

The isolation of this compound from its natural sponge sources requires a series of carefully executed extraction and fractionation steps.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves the extraction of the sponge material using organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. nih.govencyclopedia.pub A common approach is to use a sequence of solvents with increasing polarity to separate different classes of compounds.

For the extraction of sesterterpenes like this compound, a typical protocol involves the use of a mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). nih.govnih.gov The crude extract obtained is then partitioned between different immiscible solvents, such as n-hexane and water, to achieve a preliminary separation of compounds based on their polarity. nih.gov For example, a common procedure involves extracting the sponge tissue with methanol and then partitioning the resulting extract between n-hexane and water. nih.gov More advanced techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are also being explored for their efficiency and to minimize the use of large volumes of organic solvents. ipp.ptnih.govjocpr.com

Initial Fractionation Strategies

Following the initial solvent extraction, the crude extract, which is a complex mixture of various metabolites, undergoes further separation through a process called fractionation. This is often achieved using chromatographic techniques.

Silica (B1680970) gel column chromatography is a widely used method for the initial fractionation of the extract. nih.gov The extract is loaded onto a silica gel column, and a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate) is used to elute the compounds. nih.gov Fractions are collected sequentially and analyzed to identify those containing the desired compound.

Further purification of the this compound-containing fractions is often necessary and can be accomplished using high-performance liquid chromatography (HPLC), particularly semi-preparative or preparative HPLC. nih.gov This technique offers higher resolution and allows for the isolation of pure this compound. The selection of the appropriate column (e.g., normal phase or reversed-phase) and solvent system is crucial for successful purification. chromatographyonline.com

Chromatographic Purification Methodologies for this compound

The isolation and purification of this compound from the crude extract of its natural source rely on a combination of chromatographic techniques. These methods separate this compound from a complex mixture of other metabolites based on differences in their physical and chemical properties, such as polarity and size.

Column Chromatography Approaches (e.g., Silica Gel)

Column chromatography is a fundamental technique used in the initial fractionation of the crude extract containing this compound. column-chromatography.com Silica gel is a commonly used stationary phase for this purpose due to its ability to separate compounds based on their polarity. column-chromatography.com

In a typical procedure, the crude extract, obtained by solvent extraction of the sponge, is loaded onto a silica gel column. mdpi.commdpi.com A solvent or a series of solvents of increasing polarity (a solvent gradient) is then passed through the column. mdpi.commdpi.com Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer on the silica gel. This allows for the separation of the extract into different fractions.

For instance, in the isolation of related compounds from Luffariella variabilis, the sponge material was first extracted with a solvent like acetone. mdpi.com The resulting crude extract was then subjected to silica gel column chromatography. mdpi.com The column was eluted with a stepwise gradient of solvents, such as mixtures of n-hexane and ethyl acetate (B1210297) of increasing polarity, followed by pure ethyl acetate and then mixtures of ethyl acetate and methanol. mdpi.com This process yields several fractions, with this compound and similar sesterterpenoids typically eluting in the more polar fractions. mdpi.com

Table 1: Exemplary Solvent System for Silica Gel Column Chromatography of a Luffariella Extract

| Fraction Number | Eluting Solvent System | Polarity |

| 1 | n-hexane | Low |

| 2 | n-hexane-EtOAc (9:1) | Low |

| 3 | n-hexane-EtOAc (7:3) | Medium |

| 4 | n-hexane-EtOAc (1:1) | Medium-High |

| 5 | EtOAc | High |

| 6 | EtOAc-MeOH (1:1) | High |

| 7 | MeOH | Very High |

| Note: This table is a representative example based on typical phytochemical isolation procedures. The exact solvent system and fractionation scheme can vary depending on the specific mixture of compounds in the crude extract. |

High-Performance Liquid Chromatography (HPLC) for Isolation

Following the initial separation by column chromatography, the fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC). mdpi.comcolab.ws HPLC offers higher resolution and efficiency compared to standard column chromatography, making it ideal for the final purification of the target compound. solubilityofthings.com

The semi-purified fractions from the silica gel column are subjected to HPLC, often using a normal-phase column like a Cosmosil 5SL-II column. mdpi.com A mobile phase, which is a mixture of solvents such as n-hexane and ethyl acetate, is used to elute the compounds. mdpi.com The ratio of these solvents is optimized to achieve the best separation of this compound from any remaining impurities. For example, a mixture of n-hexane-EtOAc (2:3) has been used to purify related compounds. mdpi.com The compounds are detected as they elute from the column using a detector, such as a UV detector or a refractive index detector, allowing for the collection of the pure this compound. mdpi.com

Table 2: HPLC Parameters for the Purification of this compound-related Compounds

| Parameter | Specification |

| Column | Cosmosil 5SL-II (or similar silica-based column) |

| Mobile Phase | n-hexane-Ethyl Acetate (EtOAc) mixture (e.g., 2:3 ratio) |

| Detection | UV Detector, Refractive Index (RI) Detector |

| Mode | Normal-Phase |

| Note: These parameters are based on reported methods for the purification of compounds from Luffariella species and may be adjusted for the specific separation of this compound. |

Biosynthetic Investigations of Luffalactone

General Principles of Sesterterpenoid Biosynthesis

Sesterterpenoids are a class of terpenoid natural products characterized by a 25-carbon skeleton. rsc.orgacs.org Their biosynthesis follows the universal pattern of terpene formation, which begins with simple five-carbon precursors. rsc.orgfrontiersin.org

The fundamental building blocks for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgmdpi.com These C5 units are assembled into longer, linear isoprenoid diphosphate chains by enzymes known as prenyltransferases. frontiersin.orgresearchgate.net For sesterterpenoids, a prenyltransferase catalyzes the condensation of four molecules of IPP with one molecule of DMAPP to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP). rsc.orgacs.orgresearchgate.net

The remarkable structural diversity of sesterterpenoids arises primarily from the subsequent cyclization of the linear GFPP precursor, a reaction catalyzed by terpene synthases (TPSs), also known as terpene cyclases. rsc.orgcapes.gov.br In fungi, these are often large, bifunctional enzymes that contain both a C-terminal prenyltransferase (PT) domain for synthesizing GFPP and an N-terminal terpene synthase (TPS) domain that catalyzes the complex cyclization cascade. rsc.org This fusion of activities is thought to enhance the efficiency of the biosynthetic process. rsc.org The cyclization reaction is a sophisticated, exothermic cascade involving the generation and rearrangement of carbocation intermediates, which ultimately leads to the formation of diverse mono- and polycyclic carbon skeletons. capes.gov.brbeilstein-journals.org

Proposed Biosynthetic Pathway to Luffalactone

This compound is a sesterterpenolide isolated from marine sponges, such as those of the genus Luffariella. rsc.orgnih.govnih.gov While the specific enzymes responsible for its formation are yet to be identified, a plausible biosynthetic pathway can be hypothesized, starting from the universal sesterterpenoid precursor, GFPP.

Geranylfarnesyl pyrophosphate (GFPP) is the universal and direct precursor for the biosynthesis of the C25 carbon skeletons of all sesterterpenoids, including this compound. acs.orgresearchgate.netnih.gov This linear isoprenoid is assembled from five C5 isoprene (B109036) units. rsc.org The formation of GFPP is the first committed step in the sesterterpenoid pathway, setting the stage for the subsequent cyclization reactions that define the structure of the final natural product. researchgate.net In organisms that produce sesterterpenoids, the availability of GFPP is a prerequisite for the biosynthesis to occur.

Table 1: Key Precursors in this compound Biosynthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Dimethylallyl diphosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | C5 Starter Unit |

| Isopentenyl diphosphate (IPP) | C₅H₁₂O₇P₂ | 246.09 | C5 Extender Unit |

| Geranylfarnesyl pyrophosphate (GFPP) | C₂₅H₄₄O₇P₂ | 518.57 | C25 Linear Sesterterpenoid Precursor nih.gov |

The formation of the characteristic carbon skeleton of this compound from the linear GFPP precursor is proposed to be catalyzed by a sesterterpene synthase. This process is initiated by the ionization of GFPP through the cleavage of the diphosphate group, generating an allylic carbocation. capes.gov.br This is followed by a cascade of intramolecular cyclizations and rearrangements.

For this compound, it is hypothesized that the initial cyclization forms a bicyclic decalin-type core, a common structural motif in terpenoids. This would involve a series of carbocation-mediated ring closures. Subsequent rearrangements, such as hydride and alkyl shifts, would then establish the specific stereochemistry and substitution pattern of the this compound skeleton. rsc.org The reaction cascade is terminated when a stable product is formed, in this case, a precursor containing a furan (B31954) ring side chain, which is common in related marine sesterterpenoids like manoalide (B158911). nih.gov The entire intricate sequence of events occurs within the active site of a single terpene cyclase enzyme, which guides the folding of the flexible GFPP substrate and stabilizes the reactive carbocation intermediates to ensure the formation of a specific product. capes.gov.brbeilstein-journals.org

The final steps in the biosynthesis of many terpenoids involve post-cyclization modifications, often referred to as "tailoring" reactions. biorxiv.orgdrugtargetreview.com These reactions, frequently catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) or other oxidoreductases, introduce functional groups that contribute to the final structure and biological activity of the molecule. rsc.orgdrugtargetreview.comnih.gov

In the proposed biosynthesis of this compound, a crucial post-cyclization step is the oxidation of a furan-containing precursor to form the γ-hydroxybutenolide moiety. acs.orgacs.org This transformation is a key step in the chemical synthesis of this compound and related sesterterpenolides, where it is often achieved through photochemical oxidation. acs.orgacs.org In a biological context, this oxidation is almost certainly enzymatic. An oxidative enzyme, likely a P450, would catalyze the specific oxidation of the furan ring to yield the final lactone structure. nih.gov This final oxidative step is critical, as the resulting butenolide functional group is known to be essential for the anti-inflammatory activity of related compounds like manoalide. researchgate.netnih.gov

Chemical Synthesis Strategies for Luffalactone and Analogues

Retrosynthetic Analysis of the Luffalactone Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. youtube.com The retrosynthetic strategy for this compound primarily focuses on disconnecting the most synthetically challenging or key structural features in a logical sequence. acs.orgscripps.edu

The designed retrosynthesis for (+)-luffalactone identifies a key intermediate, a seco-acid possessing a furan (B31954) ring, as a logical precursor. acs.orgacs.org The analysis proceeds as follows:

Disconnection 1: The Butenolide Ring. The γ-butenolide moiety of this compound is envisioned as arising from a furan ring through a photochemical oxidation reaction. This is a common and effective transformation for this type of structural motif. acs.org

Disconnection 2: The Lactone Ring. The 13-membered macrolactone ring is disconnected via a Yamaguchi-type esterification (macrolactonization) of the corresponding seco-acid (a molecule that is the acyclic precursor to the cyclic lactone). acs.orgacs.org This disconnection reveals a key hydroxy-furan-acid intermediate.

Disconnection 3: The Furan Sidechain. The furan-containing side chain is disconnected at the C16-C17 bond. This bond can be formed by the addition of a 3-furyllithium species to an appropriate aldehyde precursor. acs.org

Disconnection 4: The Sidechain Elongation. The aldehyde precursor can be synthesized from a simpler methyl ketone via a Wittig-type olefination to construct the carbon chain. nih.gov

Disconnection 5: The Chiral Core. The core bicyclic ketone is traced back to (-)-sclareol, a readily available natural diterpene. acs.orgnih.gov Sclareol (B1681606) possesses the necessary decalin skeleton with the correct stereochemistry, making it an excellent starting material from the chiral pool. researchgate.net

This retrosynthetic pathway is advantageous as it builds the complex molecule from a simple, enantiomerically pure starting material, thereby controlling the absolute stereochemistry of the final product. acs.orgnih.gov A similar retrosynthetic logic has been applied to the synthesis of related luffarane sesterterpenoids, such as the luffarins. nih.govmdpi.com

Total Synthesis Approaches to this compound

The first total synthesis of (+)-luffalactone successfully validated the proposed structure and established its absolute configuration. acs.orgnih.gov The forward synthesis followed the strategic disconnections laid out in the retrosynthetic analysis.

An enantioselective synthesis is crucial as often only one enantiomer of a chiral molecule exhibits the desired biological activity. libretexts.org The synthesis of (+)-luffalactone achieves enantioselectivity by employing a chiral pool approach, starting with the naturally occurring and enantiopure compound, (-)-sclareol. acs.orgacs.org

The key steps to ensure an enantiopure final product involve:

Starting with a Chiral Precursor : The synthesis begins with (-)-sclareol, which already contains the correct stereochemistry for the decalin ring system that forms the core of this compound. acs.orgnih.gov

Diastereomer Resolution : During the synthesis, a mixture of diastereomers can be formed. In the synthesis of this compound, key intermediates were separated into their respective enantiopure forms. acs.org For example, after a reduction step that created a new stereocenter, the resulting diastereomeric alcohols were separated. One of these separated intermediates (compound 17 in the original literature) was then carried forward to synthesize (+)-luffalactone, while the other (compound 18) was used to synthesize its epimer, 16-epi-luffalactone. acs.orgacs.org

This strategy ensures that the final product, (+)-luffalactone, is obtained as a single enantiomer, which was essential for confirming the absolute configuration of the natural product. acs.orgnih.gov

The construction of this compound relies on a series of powerful and reliable chemical reactions. Several key transformations are central to the successful assembly of its complex structure.

The formation of the large lactone ring (a macrolactone) is often a significant challenge in natural product synthesis. For this compound, this was achieved using the Yamaguchi lactonization, a mild and effective method for forming esters and lactones. nih.govresearchgate.net This reaction was a pivotal step in the total synthesis. acs.orgacs.org

The process involves a two-step, one-pot procedure:

The seco-acid (the open-chain hydroxy acid precursor) is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base, triethylamine (B128534) (Et₃N). This forms a highly reactive mixed anhydride.

The subsequent addition of 4-dimethylaminopyridine (B28879) (DMAP) catalyzes the intramolecular cyclization, where the hydroxyl group attacks the activated carbonyl of the mixed anhydride, closing the ring to form the desired macrolactone. acs.org

In the synthesis of (+)-luffalactone, this method successfully yielded the 13-membered furan-containing lactone with high efficiency (88% yield), demonstrating the power of this methodology for constructing sterically hindered macrocycles. acs.org The Yamaguchi esterification has also been a key strategy in synthesizing analogues like luffarin I and luffarin A. researchgate.net

With the macrolactone ring in place, the final key transformation is the conversion of the furan moiety into the γ-hydroxybutenolide and subsequently the γ-butenolide ring system found in this compound. acs.orgnih.gov This is accomplished through a photochemical oxidation, specifically a photooxygenation reaction using singlet oxygen (¹O₂). mdpi.comresearchgate.net

The reaction proceeds as follows:

The furan-containing lactone is dissolved in a suitable solvent with a photosensitizer, such as Rose Bengal. mdpi.com

The solution is irradiated with light in the presence of oxygen, which generates singlet oxygen in situ.

The singlet oxygen reacts with the furan ring in a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide.

This intermediate rearranges to afford a γ-hydroxybutenolide. mdpi.com

A final reduction step, for instance using sodium borohydride (B1222165) (NaBH₄), converts the γ-hydroxybutenolide to the target γ-butenolide found in this compound. mdpi.com

This photochemical step is a critical part of the synthesis, elegantly installing the final functional group of the target molecule. acs.orgnih.gov

While the initial total synthesis of this compound did not use Ring-Closing Metathesis (RCM), this powerful carbon-carbon bond-forming reaction has been instrumental in the synthesis of other members of the luffarane family, such as luffarin I and luffarin L. researchgate.netacs.org RCM uses transition metal catalysts (e.g., Grubbs' catalyst) to form cyclic alkenes from diene precursors and is particularly useful for constructing medium to large rings. organic-chemistry.org

A notable application is the synthesis of luffarin L, which employed a temporary silicon-tethered RCM reaction. acs.orgnih.gov The strategy involves:

Two fragments, a nor-diterpenic piece derived from (-)-sclareol and a lactone piece, are linked together using a silicon-based tether.

This brings the two terminal alkene groups on each fragment into proximity.

The RCM reaction is then initiated with a Grubbs-type catalyst, which closes the ring to form the luffarane skeleton.

Finally, the silicon tether is cleaved to yield the target luffarin structure.

This approach demonstrates the versatility of modern synthetic methods like RCM in providing alternative and efficient routes to the luffarane skeleton, facilitating the synthesis of various analogues for further study. researchgate.netacs.org

Interactive Data Table: Key Synthetic Reactions

| Reaction | Purpose in Synthesis | Key Reagents | Reference |

| Yamaguchi Lactonization | Formation of the 13-membered macrolactone ring. | 2,4,6-Trichlorobenzoyl chloride, Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | acs.org |

| Photochemical Oxidation | Conversion of the furan ring to the final butenolide moiety. | O₂, Light, Rose Bengal (sensitizer), NaBH₄ | acs.orgmdpi.com |

| Ring-Closing Metathesis (RCM) | Construction of the luffarane skeleton in analogues. | Grubbs' Catalyst, Silicon tether | acs.orgnih.gov |

| Wittig Olefination | Elongation of the carbon side chain. | Phosphonium ylide | nih.gov |

| Organometallic Addition | Addition of the furan ring to the side chain. | 3-Furyllithium | acs.org |

Key Synthetic Transformations and Methodologies

Diastereoselective Reductions

A pivotal element in the total synthesis of this compound and related sesterterpenolides is the strategic use of diastereoselective reductions to establish key stereocenters. mdpi.comresearchgate.net In the synthesis of compounds with structures analogous to this compound, such as luffarin I, the diastereoselective reduction of a ketone intermediate is a crucial step. mdpi.com

One notable application involves the reduction of a ketone to generate a specific alcohol stereoisomer, which is a valid intermediate for the target molecule. mdpi.com For instance, the treatment of a ketone intermediate with (S)-2-methyl-Corey-Bakshi-Shibata (CBS)-oxazaborolidine and borane (B79455) dimethyl sulfide (B99878) as the reducing agent can produce a desired alcohol diastereoselectively. mdpi.com This type of reduction is highly effective, proceeding with excellent yield and stereochemical control, which is essential for the successful construction of the complex molecular architecture. mdpi.com The stereoselective reduction of C=O and C=N bonds is a widely applied strategy in the synthesis of fine chemicals and biologically active molecules, including dipeptides and various amino acids. ethz.ch The choice of reducing agent and reaction conditions is critical to achieving the desired diastereoselectivity. analis.com.my

Chiral Pool Strategies Utilizing Precursors (e.g., Sclareol)

Chiral pool synthesis represents a highly effective and common approach for the asymmetric total synthesis of complex natural products. nih.gov This strategy leverages readily available, enantiopure starting materials, known as chiral building blocks, to impart stereochemical information onto the target molecule. nih.govmdpi.com

In the context of this compound and related sesterterpenoids, the diterpene (-)-sclareol is a particularly valuable and versatile chiral precursor. researchgate.net Sclareol is a commercially available natural product that provides a robust stereochemical foundation for the synthesis of numerous terpenoids. mdpi.comresearchgate.net Its inherent chirality is utilized to construct key fragments of the target molecule, thereby avoiding the need for de novo asymmetric synthesis steps. nih.gov For example, the first total synthesis of luffarin I, a sesterterpenolide structurally related to this compound, was successfully achieved starting from sclareol. mdpi.com The synthetic pathway involves the degradation and functionalization of the sclareol skeleton to construct advanced intermediates that can be elaborated into the final natural product. mdpi.comresearchgate.net This approach highlights the power of using the chiral pool to access structurally complex and biologically active substances in an efficient manner. researchgate.net

Semisynthetic Approaches to this compound Analogues

Semisynthesis provides a powerful avenue for generating novel chemical entities by chemically modifying structurally complex and readily available natural products. rsc.org Sesterterpenoids, with their rich oxidation patterns and three-dimensional complexity, represent a vast chemical library that can be readily diversified through semisynthetic methods. rsc.org

While extensive semisynthetic work starting directly from this compound is not widely documented, studies on related marine sesterterpenoids provide a clear blueprint for such strategies. For instance, twenty-one derivatives of the sesterterpene erectusolide A were prepared via semisynthesis, involving reactions such as acylation, reduction, and oxidation. researchgate.net Similarly, numerous natural and synthetic scalarane analogues have been prepared through the semisynthesis of the abundant metabolite heteronemin. uni-muenchen.de These examples demonstrate that functional groups on the core scaffold of a sesterterpenoid can be selectively modified to create a library of analogues. Such libraries are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological activity and to develop analogues with improved properties.

Derivatization Strategies for this compound and Related Compounds

Derivatization is a chemical technique used to convert a compound into a derivative with a similar but modified structure. wikipedia.org This process is frequently employed to alter properties such as reactivity, solubility, or to prepare compounds for specific types of analysis or biological testing. wikipedia.orgresearchgate.net

Functional Group Modifications

The modification of functional groups is a cornerstone of derivatization and medicinal chemistry, allowing for the fine-tuning of a molecule's properties. reachemchemicals.commsu.edu Functional groups are specific arrangements of atoms that dictate the chemical reactivity and characteristics of a molecule. saskoer.capressbooks.pub For a complex molecule like this compound, which possesses lactone, furan, and alkene moieties, several functional group modifications are feasible.

Examples from related sesterterpenoids show that reactions targeting these groups are common. researchgate.net These can include:

Reduction: The lactone or other carbonyl groups can be reduced to the corresponding diols or lactols.

Oxidation: The furan ring can undergo photooxidation, a reaction used in the final steps of manoalide (B158911) synthesis. uni-muenchen.de Allylic positions can also be targets for oxidation.

Acylation: Hydroxyl groups, if present or unmasked, can be acylated to form esters, altering the compound's polarity and bioavailability. researchgate.net

These modifications can lead to the creation of a diverse set of analogues, which is crucial for exploring the chemical space around the natural product and understanding its biological function. The strategic manipulation of these functional groups is a fundamental principle in drug design. reachemchemicals.com

Synthesis of Labeled Analogues for Mechanistic Studies

To understand the detailed molecular mechanism of action of a biologically active compound, it is often necessary to synthesize isotopically labeled analogues. nih.gov Isotopic labeling involves incorporating heavy isotopes, such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), or deuterium (B1214612) (²H), into the molecule's structure. These labeled compounds can then be used as tracers in biological systems to monitor their uptake, distribution, metabolism, and interaction with molecular targets. nih.govnih.gov

While specific reports on the synthesis of labeled this compound are scarce, the synthesis of labeled analogues of the closely related sesterterpenoid manoalide has been reported. connectedpapers.com Specifically, carbon-14 and tritium-labeled versions of manoalide were synthesized to support mechanistic investigations. connectedpapers.com A similar strategy could be applied to this compound. The synthesis would involve introducing the isotopic label at a late stage of the synthetic sequence or using a labeled precursor in a chiral pool approach. These labeled analogues are indispensable tools for elucidating the complex biochemical pathways and enzyme interactions that underlie the compound's biological effects. nih.gov

Pharmacological Investigations: in Vitro and Preclinical in Vivo Studies of Luffalactone

In Vitro Biological Activities

In vitro studies are fundamental for elucidating the direct biological effects of a compound at the cellular and molecular level. Research into luffalactone and associated molecules has explored a range of activities from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory properties.

The evaluation of a compound's antiproliferative and cytotoxic effects against cancer cell lines is a primary step in anticancer drug discovery. This is often quantified by the IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability or proliferation. While direct studies detailing the specific cytotoxic activity of purified this compound on human solid tumor cells are not extensively detailed in the available literature, the methodologies for such assessments are well-established.

Typically, assays such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) test are employed to measure the metabolic activity of cells as an indicator of cell viability. For instance, studies on various plant-derived compounds test a range of concentrations against cell lines to determine their potential as cytotoxic agents. According to guidelines from the U.S. National Cancer Institute, compounds with IC50 values under 20-30 µg/mL are generally considered promising for further investigation. nih.gov

Table 1: Illustrative Antiproliferative Activity Data Presentation This table is a generalized example to illustrate how data on cytotoxic effects are typically presented, as specific IC50 values for this compound were not available in the reviewed literature.

| Compound | Cell Line | Assay Type | IC50 Value (µg/mL) |

|---|---|---|---|

| Compound X | HT-29 (Colon) | MTT | 15.5 |

| Compound Y | MCF-7 (Breast) | MTT | 25.2 |

| Compound Z | A549 (Lung) | SRB | 8.9 |

Research into the natural sources of this compound has included investigations into antimicrobial properties. Studies on alcoholic extracts of Luffa operculata, a plant from which related compounds are derived, have demonstrated in vitro antibacterial activity. nih.gov These extracts showed inhibitory effects against several bacteria responsible for upper respiratory tract infections, including Staphylococcus aureus. nih.gov The activity was found to be concentration-dependent, with higher concentrations of the extract leading to the eradication of the bacteria. nih.gov While these findings are promising for the plant source, the specific contribution of this compound to this antimicrobial effect has not been isolated from other constituent compounds in the extract.

Table 2: In Vitro Antimicrobial Activity of Luffa operculata Extract This table summarizes the observed minimum inhibitory concentrations (MIC) for the plant extract against various bacteria.

| Bacterial Species | MIC of Extract (%) | Observation |

|---|---|---|

| S. pyogenes | 0.4% | Antimicrobial activity observed |

| S. pneumoniae | 1% | Antimicrobial activity observed |

| S. aureus | 1% | Antimicrobial activity observed |

The anti-inflammatory potential of compounds structurally related to this compound, such as other sesquiterpenoids, is an active area of research. Lindenane-type sesquiterpenoids, for example, have been identified as major bioactive components responsible for the anti-inflammatory effects of certain medicinal herbs. nih.gov One such compound, Chloranthalactone B, was shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition includes a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov These mediators are central to the inflammatory cascade, and their suppression is a key mechanism for anti-inflammatory agents.

Table 3: Effect of Chloranthalactone B (CTB) on Pro-inflammatory Mediators in RAW264.7 Cells This table shows the inhibitory effects of a lindenane-type sesquiterpenoid, a class of compounds related to this compound.

| Mediator | Effect of CTB Treatment | Significance |

|---|---|---|

| Nitric Oxide (NO) | Reduced production by 65.57% at 12.5 µM | Significant inhibition of iNOS expression |

| Prostaglandin E2 (PGE2) | Considerable inhibition of production | Significant decrease in COX-2 expression |

| TNF-α | Considerable inhibition of production | Significant decrease in TNF-α mRNA expression |

| IL-1β | Considerable inhibition of production | Significant decrease in IL-1β mRNA expression |

Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory process. patsnap.com They catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, releasing arachidonic acid. patsnap.comnih.gov This arachidonic acid is then converted into potent pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. patsnap.com Therefore, inhibitors of PLA2 are of significant interest as potential anti-inflammatory therapeutics because they act at an early, rate-limiting step in the inflammatory cascade. nih.gov The mechanism of PLA2 inhibition can vary; some inhibitors bind directly to the enzyme's active site, while others may interfere with its regulation or interaction with cell membranes. patsnap.com While specific data on this compound's interaction with PLA2 is limited, the study of natural products as PLA2 inhibitors is a well-established field.

The biological effects of many compounds are mediated through their interaction with specific cellular receptor signaling pathways. A key pathway in the innate immune and inflammatory response is mediated by Toll-like receptors (TLRs). youtube.com Upon activation by pathogen-associated molecules (like LPS), TLRs initiate a signaling cascade. youtube.com This typically involves the recruitment of adaptor proteins, such as MyD88, which leads to the activation of downstream kinases. youtube.com Ultimately, this cascade results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). youtube.com Activated NF-κB then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation. youtube.com While specific interactions between this compound and receptor signaling pathways have not been fully elucidated, modulation of such pathways represents a plausible mechanism for potential anti-inflammatory or immunomodulatory activity.

Preclinical In Vivo Pharmacological Evaluation

While specific preclinical in vivo evaluations for this compound are not widely documented, the methodologies for such studies are standardized. For example, to assess the anti-inflammatory activity of a compound in vivo, researchers often use models like carrageenan-induced paw edema or ethyl phenylpropionate (EPP)-induced ear edema in rats. nih.gov In these models, an inflammatory agent is administered, and the ability of the test compound to reduce the subsequent swelling (edema) is measured over time, often in comparison to a known anti-inflammatory drug. nih.gov Such studies provide valuable insights into a compound's efficacy in a complex physiological setting. nih.gov

Experimental Animal Models for this compound Research

The translation of in vitro findings into potential therapeutic applications necessitates rigorous evaluation in living organisms. Preclinical in vivo studies utilizing experimental animal models are indispensable for assessing the physiological effects, efficacy, and mechanisms of action of novel compounds like this compound. These models aim to simulate human diseases or physiological responses in a controlled environment, providing critical data before any consideration for human trials. The selection of an appropriate animal model is paramount and depends on the specific pharmacological activity being investigated. For this compound, which has demonstrated significant anti-inflammatory and anti-cancer activities in vitro, researchers employ various well-established rodent models to verify these effects.

Rodent models are foundational in pharmacological research due to their genetic similarities to humans, relatively short life cycles, and the availability of standardized strains. For evaluating the anti-inflammatory potential of this compound, the mouse ear assay for anti-oedema (anti-swelling) activity is a standard and widely used model.

This assay involves the topical application of an irritant substance, such as xylene or 12-O-tetradecanoylphorbol-13-acetate (TPA), to the surface of a mouse's ear. This induces an acute inflammatory response characterized by fluid accumulation (oedema) and increased ear thickness. The test compound, in this case this compound, is applied to the ear, and its ability to reduce the swelling is measured and compared to a control group. The degree of oedema inhibition serves as a quantitative measure of the compound's topical anti-inflammatory potency.

Specific research has demonstrated the effectiveness of this compound in this model. In one study, this compound was assessed for its ability to inhibit oedema, providing concrete evidence of its anti-inflammatory action in an in vivo setting. vdoc.pubepdf.pubresearchgate.netacs.org

Table 1: Anti-oedema Activity of this compound in Mouse Ear Assay

| Compound | Dose per Ear | Oedema Inhibition (%) | Source(s) |

|---|

To assess the therapeutic potential of this compound against specific diseases like cancer, researchers utilize disease-specific animal models. Xenograft models are a cornerstone of preclinical oncology research. In these models, human cancer cells are implanted, either subcutaneously or orthotopically (into the corresponding organ), into immunocompromised mice. These mice lack a fully functional immune system, which prevents the rejection of the human cells and allows the formation of a solid tumor.

Once a tumor is established, the animals are treated with the test compound. The therapeutic efficacy of this compound in such a model would be determined by monitoring several key parameters over time, including:

Tumor Volume: Regular measurement of the tumor's dimensions to track its growth rate. A significant reduction in tumor growth in the this compound-treated group compared to a control group indicates anti-tumor activity.

Tumor Weight: At the end of the study, tumors are excised and weighed to provide a final measure of the treatment's effect.

Survival Rate: In some studies, the survival time of the treated animals is monitored to determine if the compound extends lifespan.

While the therapeutic potential of this compound is suggested by its in vitro activity against cancer cell lines, detailed in vivo efficacy studies with data on tumor growth inhibition in specific xenograft models are not extensively documented in publicly available literature.

Pharmacokinetic Profiling in Preclinical Animal Studies

Pharmacokinetics (PK) is the study of how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animal models are crucial to understand how this compound behaves within a biological system, which is essential for predicting its behavior in humans. These studies typically involve administering the compound to rodents (rats or mice) and collecting serial blood samples to measure the drug concentration over time.

Understanding the absorption and clearance of this compound is fundamental to its development as a potential therapeutic agent.

Absorption: This refers to the process by which the compound enters the bloodstream. Studies would typically compare different routes of administration, such as oral (PO) and intravenous (IV), to determine its bioavailability—the fraction of an administered dose that reaches the systemic circulation.

Clearance: This is the rate at which the active form of the compound is removed from the body, either through metabolic conversion in organs like the liver or by excretion via the kidneys or bile.

Key parameters derived from these studies include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). Currently, specific experimental data detailing these pharmacokinetic parameters for this compound in preclinical animal models have not been widely published. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed for this compound, but these require verification through in vivo studies. researchgate.netechemcom.com

(Note: This table describes the standard parameters measured in pharmacokinetic studies. Specific values for this compound are not currently available in published literature.)

Biodistribution studies are conducted to determine where a compound travels within the body after administration and in which tissues or organs it accumulates. These studies are typically performed by administering a labeled version of the compound (e.g., radiolabeled) to animals. At various time points, the animals are euthanized, and the concentration of the compound is measured in different organs and tissues, such as the liver, kidneys, spleen, lungs, heart, brain, and the tumor itself.

This information is critical for:

Identifying the primary sites of drug action and potential off-target accumulation.

Ensuring the compound reaches the desired therapeutic target (e.g., a tumor) in sufficient concentrations.

Understanding the pathways of elimination.

Elucidation of Molecular Mechanisms of Action in Preclinical Contexts

While in vitro studies can identify the molecular targets of a compound, preclinical in vivo studies are necessary to confirm that these mechanisms are active and relevant within a complex living organism. This compound is known to inhibit key signaling pathways involved in inflammation and cancer, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

To verify these mechanisms in a preclinical context, researchers would typically use a disease model, such as a cancer xenograft. After treating the tumor-bearing animals with this compound, the tumor tissue would be excised and analyzed. Techniques like Western blotting or immunohistochemistry would be used to measure the levels of key proteins in the signaling pathways. Evidence for this compound's mechanism of action in vivo would include:

A significant reduction in the levels of phosphorylated STAT3 (p-STAT3), the activated form of the protein, in tumor tissue from treated animals compared to controls.

Inhibition of the NF-κB pathway, which could be demonstrated by a decrease in the nuclear translocation of NF-κB subunits or reduced expression of NF-κB target genes involved in inflammation and cell survival.

Confirmation of these molecular actions within the tumor tissue of a treated animal provides strong evidence that the therapeutic effects observed (e.g., tumor growth suppression) are directly linked to the compound's intended mechanism of action. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| This compound |

| Nuclear Factor-kappa B (NF-κB) |

| Signal Transducer and Activator of Transcription 3 (STAT3) |

Structure Activity Relationship Sar Studies of Luffalactone and Its Analogues

Correlating Luffalactone's Structural Motifs with Observed Biological Activities

This compound belongs to the sesterterpenoid class of natural products, characterized by a C25 carbon skeleton. Specifically, it possesses a luffarane skeleton, a structural motif it shares with a family of related compounds known as luffarins. This core scaffold, derived from a labdane-type bicyclic precursor, is a foundational element linked to the diverse biological activities observed across this family, which includes anti-inflammatory, antimicrobial, and cytotoxic effects.

The biological potential of these molecules is not solely derived from the terpenoid backbone but is significantly influenced by the specific arrangement and type of functional groups attached to it. While the luffarane framework provides the basic architecture for receptor interaction, the presence of specific structural motifs, such as lactone rings, dictates the potency and nature of the biological response. For instance, many sesterterpenoids from marine sponges exhibit promising activities as potential anticancer drugs. nih.gov The comparison between different sesterterpenoids reveals that subtle changes in their structural motifs can lead to significant differences in their cytotoxic profiles.

Identification of Essential Pharmacophoric Elements within the this compound Scaffold

A crucial aspect of SAR studies is the identification of the pharmacophore—the precise three-dimensional arrangement of atoms or functional groups responsible for the compound's biological activity. For this compound and numerous related sesterterpenoids, the γ-hydroxybutenolide moiety has been identified as a key pharmacophoric element. nih.govmdpi.com This functional group is critical for the potent anti-inflammatory and cytotoxic activities observed in this class of compounds.

Studies on manoalide (B158911), a closely related sesterterpenoid, have demonstrated that the γ-hydroxybutenolide ring is involved in the irreversible inhibition of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. mdpi.comnih.gov The electrophilic nature of the butenolide allows it to react with nucleophilic residues, such as lysine, in the active site of the enzyme. researchgate.net This covalent modification is a key mechanism of its inhibitory action.

The cytotoxicity of these compounds is also strongly linked to this moiety. Comparative studies of cacospongionolides, which share a similar terpenoid skeleton but differ in their side chains, showed that those possessing the γ-hydroxybutenolide group exhibited significantly higher cytotoxicity. mdpi.com Further evidence for the importance of this pharmacophore comes from studies where its removal or modification leads to a dramatic decrease in biological activity. For example, comparing sesterterpenoids that contain a γ-hydroxybutenolide with similar structures that have a furan (B31954) moiety instead, reveals that the former are often more cytotoxic. nih.gov These findings clearly establish the γ-hydroxybutenolide as an essential pharmacophoric element for the bioactivity of this compound and its congeners.

Rational Design and Synthesis of this compound Analogues for Modulated Activity

The insights gained from SAR studies have fueled the rational design and synthesis of this compound analogues to enhance their therapeutic properties. By modifying the natural scaffold, chemists aim to improve potency, selectivity, and pharmacokinetic profiles. Synthetic efforts have focused on several strategies, including altering the side chains, modifying the core skeleton, and creating bioconjugates.

For example, the synthesis of analogues of dysidiolide, another marine sesterterpenoid, has yielded compounds with significant antitumor activity in the low micromolar range against various cancer cell lines, in some cases being more potent than the natural product itself. frontiersin.org Another approach involves creating bioconjugates, where the sesterterpenoid scaffold is linked to another molecule, such as a polyunsaturated fatty acid (PUFA). These hybrid molecules have shown enhanced antitumor activity compared to the individual fragments, highlighting a promising strategy for modulating activity. frontiersin.org

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The specific spatial orientation of functional groups determines how a molecule fits into its biological target, and even minor changes in stereochemistry can lead to significant differences in potency.

Studies on manoalide derivatives have underscored the importance of stereoisomerism. The configurations at positions C-24 and C-25 were found to have a significant effect on the anti-leukemic activity, with the 24R,25S-isomer showing the most potent effect. diva-portal.org Similarly, for the furanosesterterpene sarcotin A, the C-21R epimer was found to be substantially more cytotoxic than its C-21S counterpart, demonstrating the critical influence of the stereocenter's configuration on cytotoxicity. nih.gov The γ-hydroxybutenolide moiety itself can exist as a mixture of epimers at the hydroxylated carbon due to a ring-opening and closing equilibrium, which can further complicate SAR studies but also offers an avenue for optimization. nih.gov These findings confirm that a precise stereochemical arrangement is crucial for optimal biological activity.

Role of Specific Functional Groups and Substituents

The type and position of specific functional groups and substituents on the this compound scaffold are critical determinants of its biological activity. The γ-hydroxybutenolide moiety is a prime example, where its presence significantly enhances cytotoxicity compared to analogues with a furan ring. nih.govfrontiersin.org

Further modifications to this crucial group can also modulate activity. For instance, manoalide-25-acetate, an acetylated analogue of manoalide, displayed remarkably potent leishmanicidal activity, with an IC₅₀ value of 0.69 μM, suggesting that acetylation of the γ-butenolide can be a driving force for activity. mdpi.com In contrast, the removal of the hydroxyl group to form 25-deoxymanoalide resulted in a 77-fold decrease in activity compared to the acetate (B1210297). mdpi.com

The data in the following table illustrates the impact of different functional groups on the cytotoxic activity of various sesterterpenoid analogues against different cancer cell lines.

Table 1: Cytotoxic Activity of Sesterterpenoid Analogues

| Compound | Key Functional Group/Motif | Cell Line | Activity (GI₅₀/IC₅₀ in µM) |

|---|---|---|---|

| Sesterstatin 6 | Scalarane with γ-hydroxybutenolide | P388 | 0.17 (ED₅₀, µg/mL) |

| Sesterstatin 6 | Scalarane with γ-hydroxybutenolide | NCI-H460 | 0.18 (GI₅₀, µg/mL) |

| Cacospongionolide B | γ-hydroxybutenolide | A. salina | 0.1 (LC₅₀, µg/mL) |

| Manoalide | γ-hydroxybutenolide | L. major | 11 |

| Secomanoalide | Open γ-hydroxybutenolide | L. major | 24 |

| Manoalide-25-acetate | Acetylated γ-hydroxybutenolide | L. major | 0.69 |

| Dysidiolide Analogue | γ-hydroxybutenolide | HeLa | 0.9 - 7.9 |

| Luffarin I | Butenolide | A549 | 12.1 (GI₅₀) |

| Luffarin I | Butenolide | HeLa | 13.5 (GI₅₀) |

| Luffarin I | Butenolide | T-47D | 17.1 (GI₅₀) |

Data sourced from multiple studies. mdpi.comfrontiersin.orgdiva-portal.orgnio.res.in GI₅₀ refers to the concentration for 50% growth inhibition, and IC₅₀ refers to the concentration for 50% inhibition.

These findings collectively demonstrate that the biological activity of this compound and its analogues is a finely tuned interplay between the core scaffold, key pharmacophoric elements like the γ-hydroxybutenolide moiety, the precise stereochemical configuration, and the nature of various functional groups.

Advanced Analytical Methodologies for Luffalactone Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the separation and purification of luffalactone from its natural sources. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. ipinnovative.comadvancechemjournal.com This method is particularly advantageous because it can handle compounds that are not easily volatilized, making it suitable for a wide range of natural products. advancechemjournal.com

In a typical HPLC analysis of this compound, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. advancechemjournal.com The separation of this compound from other components in a mixture is based on the differential interactions of each compound with the stationary and mobile phases. advancechemjournal.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the analysis of compounds like this compound. advancechemjournal.com

The amount of this compound in a sample can be determined by creating a calibration curve from the peak areas of known concentrations of a this compound standard. wjbphs.comwaters.com The peak area of this compound in an unknown sample is then compared to this curve to determine its concentration. wjbphs.com The precision and accuracy of the quantification are critical and are typically validated to ensure reliable results. nih.govmedicinescience.org

Key parameters in an HPLC method for this compound analysis include:

Table 1: Typical HPLC Parameters for this compound Analysis| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | The heart of the separation, containing the stationary phase. | C18 reversed-phase columns are frequently used. unmc.edunih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient mixture of water (often with an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-2.0 mL/min for analytical separations. unmc.edu |

| Detector | The component that measures the eluting compounds. | A UV detector is commonly used, set at a wavelength where this compound absorbs light. wjbphs.com |

| Injection Volume | The amount of sample introduced into the system. | Usually a small volume, in the microliter range. |

The development of a robust HPLC method is crucial for obtaining reproducible and accurate results for the quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jeolusa.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through derivatization to create more volatile analogues. sigmaaldrich.comresearchgate.net

Derivatization involves reacting the analyte with a specific reagent to alter its chemical properties, primarily to increase its volatility and thermal stability. researchgate.netjfda-online.com For compounds containing functional groups like hydroxyls, which are present in this compound, silylation is a common derivatization technique. sigmaaldrich.com Reagents such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule suitable for GC analysis. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and a unique fragmentation pattern that can be used for identification. youtube.com

The process generally involves:

Derivatization: Reaction of the this compound-containing extract with a derivatizing agent to increase volatility. jfda-online.com

Injection: Introduction of the derivatized sample into the heated GC inlet.

Separation: The volatile derivatives are separated as they travel through the GC column.

Detection: The separated compounds are analyzed by the mass spectrometer.

GC-MS analysis of derivatized this compound can provide valuable information for its identification and can also be used for quantitative analysis, often requiring an internal standard for improved accuracy. shimadzu.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) provide complementary information that, when combined, allows for the complete elucidation of the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds like this compound. jchps.comuobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. pitt.edu The two most common types of NMR experiments are ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR).

¹H-NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. libretexts.org Key information obtained from a ¹H-NMR spectrum includes:

Chemical Shift (δ): Indicates the electronic environment of a proton. jchps.com

Integration: The area under a signal is proportional to the number of protons it represents. orgchemboulder.com

Spin-Spin Splitting (Coupling): Provides information about the number of neighboring protons.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. orgchemboulder.com Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, which results in each unique carbon atom appearing as a single sharp line. orgchemboulder.com This allows for the determination of the number of different carbon environments in the molecule. orgchemboulder.com

The combination of ¹H-NMR and ¹³C-NMR data is often sufficient to piece together the complete structure of a complex natural product. pitt.edu

Table 2: Illustrative NMR Data for a Hypothetical this compound Analog

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (¹H-NMR) | Chemical Shift (ppm) | Assignment (¹³C-NMR) |

|---|---|---|---|---|---|

| 5.85 | d | 1H | H-1 | 175.2 | C-20 (Lactone C=O) |

| 4.50 | t | 1H | H-3 | 140.1 | C-5 |

| 2.30 | m | 2H | H-11 | 121.7 | C-6 |

| 1.15 | s | 3H | H-28 | 71.8 | C-3 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. youtube.com For a compound like this compound, several MS techniques are particularly useful.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and large molecules. dal.ca It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the direct determination of the molecular weight. dal.ca ESI is often coupled with liquid chromatography (LC) in an LC-MS setup, which combines the separation power of HPLC with the detection capabilities of MS. dal.cacreative-biolabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique takes the analysis a step further. unmc.edu In an LC-MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. mdpi.com This fragmentation pattern provides valuable structural information that can help to identify the compound and distinguish it from isomers. nih.govmdpi.com

Atmospheric Pressure Photoionization (APPI-TOF-MS): Atmospheric Pressure Photoionization (APPI) is another ionization method that can be used for a wide range of compounds, including those that are less polar and may not ionize well with ESI. dal.ca When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution mass measurements, which can be used to determine the elemental composition of this compound with high accuracy. dal.ca

Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Information Obtained | Advantages |

|---|---|---|---|

| ESI-MS | Electrospray Ionization | Molecular Weight | Soft ionization, suitable for polar compounds. dal.ca |

| LC-MS/MS | Electrospray Ionization | Molecular Weight, Structural Fragments | Provides detailed structural information for identification and confirmation. unmc.edumdpi.com |

| APLI-TOF-MS | Atmospheric Pressure Photoionization | High-Resolution Molecular Weight, Elemental Composition | Can ionize a broader range of compounds, high mass accuracy. dal.ca |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly valuable for determining the absolute configuration of chiral molecules like this compound. encyclopedia.pubrsc.org Chiral molecules interact differently with left and right circularly polarized light, and ECD measures this differential absorption. encyclopedia.pub

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, making it a powerful tool for assigning stereochemistry. faccts.de The experimental ECD spectrum of this compound can be compared to the theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the stereocenters in the molecule. nih.govmdpi.com

This method has become a crucial part of the structural elucidation process for complex natural products, providing information that is often difficult to obtain by other means. rsc.orgrsc.org The combination of ECD with quantum chemical calculations represents a state-of-the-art approach to solving complex stereochemical problems. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the characterization of this compound. wikipedia.orgnih.gov This method probes the vibrational modes of molecules, providing a characteristic fingerprint based on the absorption of infrared radiation by specific functional groups. nih.govpressbooks.pub While a dedicated FTIR spectrum for isolated this compound is not widely published, analysis of related cucurbitacin compounds and extracts from the Cucurbitaceae family provides insight into the expected spectral features. innovareacademics.inashs.orgresearchgate.netsemanticscholar.orgjebas.org

FTIR analysis helps in the identification of key structural moieties within the this compound molecule. The technique is adept at detecting functional groups that are fundamental to the sesterterpenoid structure of this compound. mdpi.comuni-muenchen.denih.gov The spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its lactone, hydroxyl, and carbon-carbon double bonds.

In practice, an FTIR spectrometer passes an infrared beam through a sample of this compound. wikipedia.org The resulting spectrum is a plot of infrared intensity versus wavenumber (in cm⁻¹), which reveals the frequencies at which the molecule absorbs radiation. pressbooks.pub These absorption peaks are then correlated with specific bond vibrations. For instance, the analysis of Cucurbitacin B, a related triterpenoid, showed distinct peaks at 3500 cm⁻¹ (O-H stretching), 2950 cm⁻¹ (C-H stretching), and 1690 cm⁻¹ (C=O stretching), which are indicative of hydroxyl, alkyl, and carbonyl groups, respectively. innovareacademics.in Similarly, studies on Cucurbita pepo extracts have highlighted the presence of C=O groups from acids at around 1711 cm⁻¹. semanticscholar.org

The table below illustrates the expected characteristic FTIR absorption bands for this compound based on its known functional groups and data from analogous compounds.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400-3500 | O-H (Alcohol) | Stretching |

| ~3010-3100 | C-H (Alkene) | Stretching |

| ~2850-2960 | C-H (Alkane) | Stretching |

| ~1740-1760 | C=O (Lactone) | Stretching |

| ~1640-1680 | C=C (Alkene) | Stretching |

This table is predictive and based on the analysis of similar compounds.

Method Validation and Quantification Parameters

The validation of analytical methods is crucial to ensure that the data generated for the quantification of this compound is reliable, reproducible, and accurate. pharmastate.academynpra.gov.myresearchgate.net The validation process encompasses the evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. npra.gov.mydemarcheiso17025.com

Assessment of Linearity, Accuracy, and Precision

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specified range. pharmastate.academyglobalresearchonline.net This is typically evaluated by analyzing a series of this compound standards at a minimum of five different concentrations. pharmastate.academy The linearity is expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.995. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. pharmastate.academyiaea.org It is often assessed through recovery studies by spiking a blank matrix with known concentrations of this compound. iaea.org The accuracy is expressed as the percentage recovery. For pharmaceutical analysis, a mean recovery of 100 ± 2% is often considered acceptable for the assay of an active ingredient. demarcheiso17025.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmastate.academy It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). demarcheiso17025.comiaea.org An RSD of ≤ 2% is generally acceptable for the assay of a drug product. npra.gov.my

The following table presents hypothetical data from a method validation study for the quantification of this compound using a technique such as High-Performance Liquid Chromatography (HPLC).

Table 2: Linearity, Accuracy, and Precision Data for this compound Quantification

| Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Linearity | Concentration Range | 5-100 µg/mL | - |

| Correlation Coefficient (r²) | 0.9992 | ≥ 0.995 | |

| Accuracy | Spiked Concentration | 10 µg/mL | 98-102% |

| 50 µg/mL | 98-102% | ||

| 90 µg/mL | 98-102% | ||

| Mean Recovery | 100.5% | 98-102% | |

| Precision | Repeatability (RSD) | 0.8% | ≤ 2% |

This table contains illustrative data for validation purposes.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.gov

These limits are crucial for analyzing trace amounts of this compound. researchgate.net The ICH guideline suggests several methods for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com

Using the signal-to-noise ratio method, an acceptable ratio for LOD is typically 3:1, while for LOQ it is 10:1. loesungsfabrik.de Alternatively, based on the standard deviation of the blank and the slope of the calibration curve, the LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response (e.g., standard deviation of the blank)

S = the slope of the calibration curve sepscience.com

Table 3: LOD and LOQ for this compound Analysis

| Parameter | Method | Result |

|---|---|---|

| LOD | Signal-to-Noise Ratio | 3:1 |

| Concentration | 0.5 µg/mL | |

| LOQ | Signal-to-Noise Ratio | 10:1 |

This table provides example values for LOD and LOQ.

Selectivity and Specificity Considerations

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmastate.academyloesungsfabrik.deSelectivity is the extent to which the method can determine particular analytes in a mixture without interference from other components. iupac.orglew.ro While often used interchangeably, specificity is considered the ultimate of selectivity. iupac.org

For a this compound quantification method, specificity is demonstrated by showing that there is no interference from other compounds in the sample matrix at the retention time of this compound in a chromatogram. loesungsfabrik.de This can be achieved by analyzing blank samples, placebo samples, and samples spiked with potential interfering compounds. globalresearchonline.net Peak purity analysis using a photodiode array (PDA) detector can also be employed to demonstrate that the chromatographic peak of this compound is not co-eluting with any other substance. globalresearchonline.net

The method's ability to separate this compound from structurally similar compounds, such as other sesterterpenoids or related natural products, would be a key aspect of demonstrating its selectivity. mdpi.comuni-muenchen.de

Future Directions and Emerging Research Opportunities in Luffalactone

Development of Novel and Efficient Total Synthesis Routes

Future research is focused on enhancing the efficiency of the total synthesis of luffalactone and its analogs. Key strategies that have been employed and continue to be refined include diastereoselective reductions of ketone intermediates and Yamaguchi-type lactonization, which is a critical step for forming the lactone ring. researchgate.netresearchgate.netacs.org The development of divergent synthetic strategies is also a promising avenue. cri.or.th Such approaches would allow for the creation of a common intermediate that can be readily converted into a variety of this compound analogs, facilitating a more thorough exploration of their structure-activity relationships. cri.or.th The ultimate goal is to devise synthetic pathways that are not only higher in yield but also more step-economical and sustainable, potentially avoiding the need for extensive and costly total synthesis for every new structural analog. mdpi.comnih.gov

Comprehensive Elucidation of Biosynthetic Enzymes and Pathways

The biosynthesis of sesterterpenoids like this compound is a complex enzymatic process that begins with simple precursors. The general terpenoid biosynthetic pathway involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranylfarnesyl diphosphate (B83284) (GFPP), the C25 precursor to all sesterterpenes. researchgate.net This is followed by a series of cyclizations, rearrangements, and redox reactions to yield the final complex structure. rsc.org

While the general pathway is understood, the specific enzymes and the precise sequence of events leading to this compound remain largely uncharacterized. The enzymes responsible for these transformations, such as terpene synthases, cytochromes P450, and transferases, are key targets for future research. researchgate.netbeilstein-journals.orgfrontiersin.org A comprehensive elucidation of the this compound biosynthetic pathway would involve identifying and characterizing each enzyme and intermediate. beilstein-journals.orgnih.gov This knowledge would not only provide fundamental insights into the natural production of this compound in marine sponges like Luffariella geometrica and Luffariella variabilis but could also open the door to biosynthetic engineering. nih.govmdpi.com By harnessing these enzymes, it may be possible to develop biotechnological methods for the sustainable production of this compound and its derivatives, bypassing the challenges of total synthesis and the ecological impact of harvesting marine sponges. rsc.org

Exploration of Undiscovered Biological Activities and Therapeutic Potential